molecular formula C9H13ClN2 B13558693 4-(3-Chloropyridin-4-yl)butan-2-amine

4-(3-Chloropyridin-4-yl)butan-2-amine

Cat. No.: B13558693
M. Wt: 184.66 g/mol
InChI Key: YDALQGZJBXZHNC-UHFFFAOYSA-N
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Description

Significance of Pyridine- and Butylamine-Containing Architectures in Chemical and Biological Sciences

The pyridine (B92270) scaffold is a cornerstone of medicinal chemistry and materials science. As a six-membered nitrogen-containing heterocycle, its unique properties, such as basicity, stability, water solubility, and the ability to form hydrogen bonds, make it a highly desirable component in the design of new molecules. nih.gov Pyridine rings are integral to a wide array of FDA-approved drugs and bioactive natural products, demonstrating their versatility and importance in therapeutic applications. nih.gov The introduction of a halogen atom, such as chlorine, onto the pyridine ring further enhances its utility by increasing reactivity and providing a "handle" for additional chemical modifications, making halogenated pyridines valuable intermediates in the synthesis of complex molecules. nbinno.com

Similarly, the butylamine (B146782) moiety, and alkylamines in general, play a critical role in drug design and organic chemistry. Alkyl groups are fundamental in modulating the physicochemical properties of a molecule, such as its lipophilicity (hydrophobicity). This is a crucial factor in determining a drug's pharmacokinetic profile, including how it is absorbed, distributed, metabolized, and excreted. The hydrophobic nature of an alkyl chain can enhance a molecule's ability to permeate biological membranes. Furthermore, the amine group itself is a key functional group in many drugs, capable of forming hydrogen bonds and interacting with biological targets like proteins and enzymes. stereoelectronics.org Alkylamine derivatives are found in various medications, including those used to treat allergies and the common cold. rxlist.com The combination of these two architectures—a functionalized pyridine ring and an amine-containing alkyl chain—creates a molecular hybrid with the potential for novel biological activity.

Overview of Heterocyclic Amines in Contemporary Academic Research

Heterocyclic amines are a broad class of organic compounds characterized by a ring structure containing at least one heteroatom (an atom other than carbon, such as nitrogen) and at least one amine group. researchgate.net This class of compounds is ubiquitous in nature and is fundamental to the chemistry of life. For instance, the nucleobases that make up DNA and RNA are heterocyclic amines, as are many vitamins and alkaloids. researchgate.net

In contemporary academic research, heterocyclic amines are a major focus, particularly in the field of drug discovery. Their structural diversity and ability to interact with a wide range of biological targets make them privileged scaffolds for the development of new therapeutic agents. nih.gov Scientists are continually exploring new methods to synthesize and functionalize these molecules to create libraries of compounds for screening against various diseases. Beyond medicine, heterocyclic amines are also investigated for their roles in materials science, agrochemicals, and as catalysts in organic reactions. However, the study of heterocyclic amines also extends to toxicology, as some are known to be formed during the high-temperature cooking of meat and can have carcinogenic properties. researchgate.net

Rationale for Investigating 4-(3-Chloropyridin-4-yl)butan-2-amine

While specific studies on this compound are limited, the rationale for its investigation can be inferred from the well-established importance of its core components and the study of related molecules. The structure represents a "scaffold hybridization" approach, a common strategy in drug discovery where known pharmacophores (structural units responsible for biological activity) are combined to create new compounds with potentially enhanced or novel effects.

A key piece of context comes from the study of compounds containing the 3-chloropyridine (B48278) moiety. For example, the compound N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC) is a potent and extensively studied antagonist of the vanilloid receptor 1 (VR1), a target for pain relief. nih.govnih.gov The presence of the 3-chloropyridine group in a molecule with demonstrated analgesic properties suggests that this particular scaffold is of significant interest for the development of new therapeutics.

Current Gaps and Future Perspectives in the Field of Halogenated Pyridine-Amine Hybrids

Despite the immense utility of pyridine-based compounds, significant challenges remain in their synthesis and functionalization. One of the major hurdles is achieving regioselectivity—the ability to add a functional group to a specific position on the pyridine ring. researchgate.net Due to the electron-deficient nature of the ring, direct functionalization can be difficult, particularly at the C3 (meta) and C4 positions. nih.govchemrxiv.org Much of the current research is focused on developing new catalytic methods and synthetic strategies to overcome these limitations and allow for the precise and efficient modification of the pyridine scaffold. researchgate.netchemrxiv.org

The future of halogenated pyridine-amine hybrids is promising and lies in several key areas:

Development of Novel Synthetic Methodologies: The creation of more efficient, selective, and sustainable methods for the synthesis of these complex molecules is a primary goal. This will enable chemists to build diverse libraries of compounds for biological screening more easily. nih.govresearchgate.net

Exploration of New Biological Targets: As our understanding of disease pathways grows, so does the number of potential biological targets for new drugs. Halogenated pyridine-amine hybrids represent a vast and largely untapped area of chemical space that could yield novel inhibitors or modulators for these targets.

Late-Stage Functionalization: A particularly exciting prospect is the use of new synthetic methods for the "late-stage functionalization" of existing drugs. This involves making small, precise modifications to complex, biologically active molecules to improve their properties, such as efficacy or safety profiles. researchgate.net

Application in Materials Science: The unique electronic properties of halogenated pyridines also make them interesting candidates for the development of new organic functional materials, with potential applications in electronics and optics. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-(3-chloropyridin-4-yl)butan-2-amine

InChI

InChI=1S/C9H13ClN2/c1-7(11)2-3-8-4-5-12-6-9(8)10/h4-7H,2-3,11H2,1H3

InChI Key

YDALQGZJBXZHNC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=NC=C1)Cl)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Chloropyridin 4 Yl Butan 2 Amine

Strategic Retrosynthesis and Key Precursors

A retrosynthetic analysis of 4-(3-chloropyridin-4-yl)butan-2-amine suggests several potential disconnection points, leading to plausible synthetic routes from readily available starting materials. The most logical disconnections are at the C-C bond between the pyridine (B92270) ring and the butyl side chain, and at the C-N bond of the amine.

Disconnection 1: C(sp²)-C(sp³) Bond

This disconnection leads to a 3-chloropyridine (B48278) derivative and a C4 synthon. The pyridine component could be a 3-chloro-4-halopyridine or a related activated species, which would undergo a cross-coupling reaction with an organometallic reagent containing the butan-2-amine moiety (or a protected precursor). Alternatively, a 4-substituted-3-chloropyridine could be coupled with a C4 building block that is later converted to the amine.

Disconnection 2: C-N Bond

This approach involves the formation of the amine functionality in a late stage of the synthesis. A key intermediate would be 4-(3-chloropyridin-4-yl)butan-2-one. This ketone could then be converted to the target amine via reductive amination.

Based on these disconnections, the key precursors for the synthesis of this compound can be identified as:

Pyridine-based precursors: 3-chloropyridine, 3,4-dichloropyridine, or other 3-chloro-4-substituted pyridines.

C4 building blocks: Butan-2-one, crotonaldehyde, or organometallic reagents derived from butene.

Amine source: Ammonia (B1221849) or a protected amine equivalent for reductive amination.

Optimized Synthetic Routes for the Core Structure

The construction of the this compound core can be achieved through various synthetic routes, leveraging modern catalytic methods for efficient bond formation and stereochemical control.

Catalytic Approaches in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Catalytic cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. Palladium- and nickel-catalyzed reactions are particularly relevant for the synthesis of the target molecule.

One potential route involves a Suzuki coupling reaction between a 4-borylated-3-chloropyridine and a suitable vinyl partner, followed by further transformations. Alternatively, a Negishi or Kumada coupling could be employed.

For the formation of the C-N bond, the Buchwald-Hartwig amination is a prominent method. researchgate.net However, for a primary amine like the target molecule, this would typically be applied to form a protected amine derivative first. A more direct approach for the core structure is late-stage amination.

Below is a table illustrating a potential synthetic sequence using catalytic methods:

StepReactantsCatalyst/ReagentsProductTypical Yield (%)
13,4-Dichloropyridine, Bis(pinacolato)diboronPd(dppf)Cl₂, KOAc, Dioxane3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine70-85
23-Chloro-4-(...)-pyridine, Methyl vinyl ketonePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O4-(3-Chloropyridin-4-yl)but-3-en-2-one60-75
34-(3-Chloropyridin-4-yl)but-3-en-2-oneH₂, Pd/C, Ethanol4-(3-Chloropyridin-4-yl)butan-2-one>95
44-(3-Chloropyridin-4-yl)butan-2-one, NH₃, H₂Raney Nickel or other hydrogenation catalystsThis compound50-70

This is a representative table based on analogous reactions and not specific experimental data for the target compound.

Stereoselective Synthesis for Chiral Control

The presence of a stereocenter at the 2-position of the butyl chain necessitates a stereoselective approach to obtain enantiomerically pure forms of this compound. Several strategies can be employed for this purpose. acs.orgnih.govresearchgate.net

Asymmetric Reductive Amination: This is one of the most direct methods, where the precursor ketone, 4-(3-chloropyridin-4-yl)butan-2-one, is converted to the chiral amine. This can be achieved using a chiral auxiliary, a chiral catalyst, or a biocatalytic approach. The use of tert-butanesulfinamide as a chiral auxiliary is a well-established method for the asymmetric synthesis of amines. nih.govyale.edu

Enzymatic Kinetic Resolution: A racemic mixture of the amine can be resolved using enzymes like lipases, which selectively acylate one enantiomer, allowing for the separation of the two forms.

Asymmetric Hydrogenation: The enamine precursor derived from 4-(3-chloropyridin-4-yl)butan-2-one could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands). nih.gov

The following table compares different stereoselective methods:

MethodChiral SourceSubstrateTypical Enantiomeric Excess (ee) (%)
Asymmetric Reductive Amination(R)- or (S)-tert-Butanesulfinamide4-(3-Chloropyridin-4-yl)butan-2-one>95
Asymmetric HydrogenationChiral Rhodium or Ruthenium catalystsEnamine of the corresponding ketone90-99
Enzymatic ResolutionLipase (B570770) (e.g., Candida antarctica lipase B)Racemic this compound>99 (for the acylated product)

This table illustrates common outcomes for these methods with analogous substrates.

Derivatization and Functional Group Interconversion Strategies

The presence of a secondary amine and a chloropyridine ring allows for a variety of derivatization and functional group interconversion reactions, enabling the synthesis of a library of related compounds for further studies.

Amine Functionalization Reactions

The secondary amine group is a versatile handle for further chemical modifications. acs.org

N-Alkylation and N-Arylation: The amine can be alkylated using alkyl halides or arylated via Buchwald-Hartwig amination with aryl halides. rsc.org

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides. This is also a common method for protecting the amine group.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds.

Pyridine Ring Modification via Electrophilic or Nucleophilic Substitution

The 3-chloropyridine ring can also be modified, although its reactivity is influenced by the presence of the chlorine atom and the alkylamine side chain.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring can be displaced by strong nucleophiles. youtube.com The reactivity of chloropyridines towards nucleophilic substitution is generally higher than that of chlorobenzene, and it is most favorable at the 2- and 4-positions. stackexchange.com While the chlorine is at the 3-position in the target molecule, which is less activated towards SNAr, reactions with very strong nucleophiles or under forcing conditions might be possible. askfilo.com

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. The presence of a chlorine atom further deactivates the ring. Therefore, harsh conditions are typically required for reactions like nitration or halogenation, and regioselectivity can be an issue.

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-based substituents on the pyridine ring. wikipedia.org

The table below summarizes potential derivatization reactions:

Reaction TypeReagentFunctional Group ModifiedProduct Type
N-AlkylationBenzyl bromide, K₂CO₃AmineN-Benzyl-4-(3-chloropyridin-4-yl)butan-2-amine
N-AcylationAcetyl chloride, Et₃NAmineN-Acetyl-4-(3-chloropyridin-4-yl)butan-2-amine
Sulfonamide formationp-Toluenesulfonyl chloride, PyridineAmineN-(p-Tolylsulfonyl)-4-(...)-butan-2-amine
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, BaseC-Cl on Pyridine4-(3-Phenylpyridin-4-yl)butan-2-amine
Nucleophilic SubstitutionSodium methoxide, High TemperatureC-Cl on Pyridine4-(3-Methoxypyridin-4-yl)butan-2-amine

This table provides illustrative examples of potential derivatization reactions.

Alkyl Chain Modifications and Stereochemical Diversification of this compound

The modification of the alkyl side chain and the control of stereochemistry are pivotal in medicinal chemistry for optimizing the pharmacological profile of lead compounds. For this compound, these transformations allow for the exploration of the structure-activity relationship (SAR) by introducing a variety of substituents and by investigating the differential biological activities of its stereoisomers.

Alkyl Chain Modifications

Modifications of the butan-2-amine side chain can be primarily targeted at the secondary amine functionality, allowing for the introduction of a diverse array of substituents. The most common modifications involve N-alkylation and N-acylation.

N-Alkylation via Reductive Amination:

A versatile and widely used method for the N-alkylation of primary and secondary amines is reductive amination. masterorganicchemistry.comharvard.edunih.gov This method avoids the common issue of overalkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com The process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.

For the N-alkylation of this compound, the reaction would proceed by treating the amine with an appropriate aldehyde or ketone in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its selectivity for iminium ions over carbonyls and its tolerance of a wide range of functional groups. harvard.edu Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed. masterorganicchemistry.comharvard.edu

The general scheme for the reductive amination of this compound is presented below:

Reductive Amination SchemeNote: This is a representative scheme. Image generation is not a real feature.

This methodology allows for the introduction of a wide variety of R¹ and R² groups, including small alkyl chains, cycloalkyl, aryl, and heterocyclic moieties, by selecting the appropriate aldehyde or ketone. Research on related N-substituted-3-amino-4-halopyridines has demonstrated the successful use of reductive amination to introduce various substituents, highlighting the feasibility of this approach for the target compound. nih.govnih.gov

Interactive Data Table: Examples of Potential N-Alkylated Derivatives via Reductive Amination

EntryAldehyde/KetoneReducing Agent
1FormaldehydeHHNaBH(OAc)₃
2AcetaldehydeCH₃HNaBH(OAc)₃
3AcetoneCH₃CH₃NaBH(OAc)₃
4Cyclopentanone\multicolumn{2}{c}{-(CH₂)₄-}NaBH₃CN
5BenzaldehydePhHNaBH(OAc)₃

N-Acylation:

N-acylation is another fundamental transformation for modifying the amine group, leading to the formation of amides. These amides can exhibit different physicochemical properties and biological activities compared to the parent amine. The acylation can be typically achieved using acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base.

For amides containing a pyridine ring, the pyridine moiety itself can act as an internal nucleophilic catalyst. semanticscholar.org This can facilitate the acylation reaction under milder conditions. The reaction of this compound with an acyl chloride would proceed through the formation of a reactive acylpyridinium intermediate, which then undergoes an intramolecular acyl transfer to the amine.

Interactive Data Table: Examples of Potential N-Acylated Derivatives

EntryAcylating AgentR GroupBase
1Acetyl ChlorideCH₃Triethylamine
2Benzoyl ChloridePhPyridine
3Acetic AnhydrideCH₃DMAP
4Cyclopropanecarbonyl chloridec-C₃H₅DIPEA

Stereochemical Diversification

The butan-2-amine side chain of the title compound contains a stereocenter at the C2 position, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-4-(3-chloropyridin-4-yl)butan-2-amine. The stereochemistry of a molecule is often critical for its biological activity. Therefore, methods to synthesize stereochemically pure enantiomers are of great importance.

Asymmetric Synthesis from Prochiral Ketones:

One of the most effective strategies for obtaining enantiomerically pure amines is through the asymmetric synthesis starting from a prochiral precursor, such as the corresponding ketone, 4-(3-chloropyridin-4-yl)butan-2-one. This ketone can be synthesized from commercially available starting materials.

The asymmetric synthesis of the chiral amine can be achieved through several methods:

Asymmetric Reductive Amination: The prochiral ketone can be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent to directly produce the chiral amine with high enantioselectivity.

Asymmetric Reduction followed by Stereospecific Amination: The ketone can first be asymmetrically reduced to the corresponding chiral alcohol, 4-(3-chloropyridin-4-yl)butan-2-ol, using chiral reducing agents (e.g., those based on chiral boranes or transition metal catalysts with chiral ligands). The resulting chiral alcohol can then be converted to the amine with retention or inversion of stereochemistry, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Biocatalytic Approaches:

Enzymatic catalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral amines. Transaminases, in particular, are highly effective for the asymmetric synthesis of amines from ketones.

A highly relevant approach is the use of stereodivergent enzyme cascades. For instance, a racemic alcohol can be converted into either the (S)- or (R)-enantiomer of the corresponding amine. nih.gov This has been demonstrated for the structurally similar 4-phenyl-2-butanol. nih.gov A similar biocatalytic system could be applied to 4-(3-chloropyridin-4-yl)butan-2-ol, using a combination of alcohol dehydrogenases and stereoselective transaminases to produce either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.

Interactive Data Table: Potential Stereoselective Synthetic Routes

RoutePrecursorKey Reagent/CatalystProduct
14-(3-Chloropyridin-4-yl)butan-2-oneChiral catalyst + NH₃ source + Reducing agent(R)- or (S)-Amine
24-(3-Chloropyridin-4-yl)butan-2-oneChiral reducing agent (e.g., CBS catalyst)(R)- or (S)-Alcohol
3(R)- or (S)-4-(3-Chloropyridin-4-yl)butan-2-olMitsunobu reaction (e.g., with phthalimide)(S)- or (R)-Amine
4Racemic 4-(3-Chloropyridin-4-yl)butan-2-olEnzyme cascade (ADH + Transaminase)(R)- or (S)-Amine

Chiral Resolution:

In cases where a racemic mixture of this compound is synthesized, the individual enantiomers can be separated by chiral resolution. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Theoretical and Computational Investigations of 4 3 Chloropyridin 4 Yl Butan 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For a molecule like 4-(3-chloropyridin-4-yl)butan-2-amine, with its flexible butylamine (B146782) side chain, this process is crucial for identifying the lowest energy conformer.

A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. The optimization would reveal key structural parameters like bond lengths, bond angles, and dihedral angles.

Furthermore, by systematically rotating the rotatable bonds in the butylamine chain and performing energy calculations at each step, a potential energy surface (PES) or energy landscape can be mapped. This landscape shows the relative energies of different conformers and the energy barriers separating them, providing a detailed picture of the molecule's flexibility.

Illustrative Optimized Geometric Parameters: This table presents hypothetical data for the lowest energy conformer of this compound, as would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterBond/AngleHypothetical Value
Bond Lengths C-Cl1.74 Å
C-N (pyridine)1.34 Å
C-C (aliphatic)1.53 Å
C-N (amine)1.47 Å
Bond Angles C-C-C (pyridine)118.5°
C-C-N (amine)110.2°
Dihedral Angle C(pyridine)-C-C-C-178.5°

Molecular Orbital Analysis (HOMO/LUMO)

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. wikipedia.org A small energy gap suggests the molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amine group, while the LUMO would likely be distributed across the pyridine ring's π-system.

Exemplary Frontier Orbital Properties: This table contains representative values for frontier orbital energies and related chemical descriptors, calculated using DFT.

PropertyHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating ability
LUMO Energy -1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.3 eVRelates to chemical reactivity and stability
Ionization Potential (I) 6.5 eVEnergy required to remove an electron
Electron Affinity (A) 1.2 eVEnergy released when an electron is added
Chemical Hardness (η) 2.65 eVResistance to change in electron distribution

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, which serve as a powerful tool for structural confirmation when compared with experimental data.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of a molecule, corresponding to the peaks observed in Infrared (IR) and Raman spectra. For this compound, characteristic frequencies would include C-H stretches of the pyridine ring and the alkyl chain, N-H stretches of the amine group, C=N and C=C stretches within the ring, and the C-Cl stretch. Comparing calculated frequencies with experimental spectra helps to confirm the molecule's structure and identify its different functional groups.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another key application. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, one can calculate the magnetic shielding of each nucleus. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data, aiding in the precise assignment of each proton and carbon atom in the molecule's structure.

Hypothetical ¹³C and ¹H NMR Chemical Shift Predictions: This table shows illustrative NMR chemical shifts for this compound in a typical solvent like CDCl₃.

Atom TypeAtom PositionHypothetical ¹³C Shift (ppm)Hypothetical ¹H Shift (ppm)
Pyridine Ring C (ipso-Cl)130.5-
C (ipso-butyl)155.2-
CH148.1, 149.5, 123.88.45, 8.51, 7.30
Alkyl Chain CH-NH₂48.93.15
CH₂39.8, 30.11.75, 1.50
CH₃23.51.18
Amine NH₂-1.60 (broad)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from quantum calculations.

Conformational Dynamics in Solution

While quantum calculations identify stable conformers, MD simulations reveal how the molecule explores these different shapes in a realistic environment, such as in water or another solvent. An MD simulation for this compound would involve placing the molecule in a simulation box filled with solvent molecules and calculating the forces between all atoms over a series of short time steps.

This simulation would show the constant flexing, bending, and rotating of the molecule, particularly the conformational changes in the butylamine side chain. Analysis of the simulation trajectory can reveal the most populated conformational states, the timescale of transitions between them, and how solvent molecules interact with different parts of the compound, for example, through hydrogen bonding with the amine group and the pyridine nitrogen.

Simulated Interactions with Biological Macromolecules

Molecular docking and subsequent MD simulations are powerful tools for predicting how a small molecule (ligand) might bind to a biological target, such as a protein receptor or enzyme. This is a cornerstone of computer-aided drug design.

The process for this compound would involve:

Target Selection: Choosing a relevant protein target. Based on the structures of similar pyridine derivatives, a kinase or a G-protein coupled receptor could be a hypothetical target.

Molecular Docking: Computationally placing the optimized structure of the compound into the active site of the protein. Docking algorithms sample numerous positions and orientations (poses) and score them based on binding affinity, which estimates the strength of the interaction.

Binding Pose Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the pyridine ring and aromatic amino acid residues.

Molecular Dynamics: The most promising ligand-protein complex from docking is then subjected to a full MD simulation. This simulation tests the stability of the binding pose over time and provides a more refined calculation of binding free energy, offering a more accurate prediction of the binding affinity.

Illustrative Molecular Docking Results with a Hypothetical Kinase: This table provides an example of the kind of data generated from a molecular docking study.

ParameterResult
Protein Target Hypothetical Kinase (e.g., EGFR)
Binding Affinity (ΔG) -7.8 kcal/mol
Key Interacting Residues Met793, Leu718, Asp855, Lys745
Types of Interactions Hydrogen bond between amine N-H and Asp855 backbone. Hydrophobic interactions with Leu718. π-cation interaction between pyridine ring and Lys745.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. protoqsar.com This approach is pivotal in modern drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern biological interactions. nih.gov

The foundation of any QSAR model is the numerical representation of molecular structures through molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound and a hypothetical series of its analogs, descriptors would be calculated using specialized software. These can be categorized into several classes. hufocw.org

Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and include counts of atoms and bonds, molecular weight, and connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: Based on the 3D conformation of the molecule, these descriptors include molecular surface area, volume, and shadow areas.

Electronic Descriptors: These quantify the electronic properties, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.edu

Hybrid Descriptors: These combine multiple types of information, such as LogP (the logarithm of the octanol-water partition coefficient), which relates to hydrophobicity, and Topological Polar Surface Area (TPSA), which is crucial for predicting cell permeability.

A hypothetical selection of molecular descriptors calculated for this compound is presented below.

Descriptor ClassDescriptor NameHypothetical ValueDescription
Topological Molecular Weight (MW)184.66 g/mol The sum of the atomic weights of all atoms in the molecule.
Topological Atom Count25Total number of atoms.
Hybrid LogP2.15A measure of the molecule's hydrophobicity.
Hybrid Topological Polar Surface Area (TPSA)38.91 ŲSum of surfaces of polar atoms; relates to membrane permeability.
Electronic Dipole Moment3.2 DA measure of the overall polarity of the molecule.
Geometrical Molecular Volume175.5 ųThe volume occupied by the molecule in 3D space.
Electronic HOMO Energy-9.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
Electronic LUMO Energy0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

Note: The values in this table are illustrative examples for this compound and are not derived from actual experimental or published computational results.

Given that thousands of descriptors can be generated, a crucial subsequent step is feature selection . elsevierpure.com This process identifies the most relevant descriptors that correlate with the biological activity, while eliminating redundant or irrelevant ones. oup.com This helps in creating a simpler, more interpretable model and reduces the risk of overfitting, where the model performs well on the training data but fails to predict new compounds accurately. aip.org Common feature selection techniques include genetic algorithms, forward selection, and backward elimination. oup.com

To develop a predictive QSAR model, a dataset of structurally related compounds with experimentally determined in vitro biological activities (e.g., IC₅₀ or EC₅₀ values) is required. nih.gov For this theoretical study, we will assume a hypothetical dataset of pyridine derivatives tested for their inhibitory activity against a specific protein kinase. The biological activity is typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) for modeling.

The dataset is usually split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data. basicmedicalkey.com A variety of statistical methods can be employed to generate the QSAR model, ranging from Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to more complex machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN). nih.govslideshare.net

For illustrative purposes, a simple MLR model could be developed. After feature selection, a hypothetical QSAR equation might look like this:

pIC₅₀ = 0.75 * (LogP) - 0.05 * (TPSA) + 1.25 * (HOMO Energy) + 4.5

This equation suggests that higher hydrophobicity (LogP) and a higher HOMO energy contribute positively to the biological activity, while a larger polar surface area (TPSA) is detrimental.

The table below presents a small, hypothetical dataset of compounds and their experimental and predicted activities based on the model above.

Compound IDStructureExperimental pIC₅₀Predicted pIC₅₀
1 4-(Pyridin-4-yl)butan-2-amine5.85.9
2 This compound6.56.6
3 4-(3-Fluoropyridin-4-yl)butan-2-amine6.36.2
4 4-(3-Methylpyridin-4-yl)butan-2-amine6.16.1
5 5-(3-Chloropyridin-4-yl)pentan-2-amine6.76.8

Note: The structures, experimental data, and predicted values in this table are purely hypothetical and for illustrative purposes only.

Validation is a critical step to ensure that a QSAR model is robust, reliable, and has predictive power. basicmedicalkey.com Validation is typically performed using both internal and external methods. derpharmachemica.com

Internal Validation: This assesses the stability and robustness of the model using the training set data. The most common method is cross-validation (e.g., leave-one-out or LOO), which generates a cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. derpharmachemica.com

External Validation: This evaluates the model's ability to predict the activity of compounds not used in its development (the test set). nih.gov The primary metric is the predictive correlation coefficient (R²_pred), which measures the correlation between the predicted and observed activities for the test set.

A summary of key statistical parameters for a robust hypothetical QSAR model is provided below.

Statistical ParameterSymbolTypical Acceptable ValueHypothetical Model Value
Correlation Coefficient> 0.60.92
Cross-Validated Correlation Coefficient> 0.50.85
Predictive Correlation Coefficient (Test Set)R²_pred> 0.60.88
Root Mean Square Error (Training Set)RMSELow0.25
Root Mean Square Error (Test Set)RMSE_testLow0.30

Note: The values in this table are hypothetical and represent the characteristics of a statistically sound QSAR model.

The interpretation of a validated QSAR model can provide valuable insights into the structure-activity relationships. Based on the hypothetical equation from the previous section, it could be inferred that increasing the lipophilicity of the compound (higher LogP) while maintaining a compact polar surface (lower TPSA) could enhance its inhibitory activity. The positive coefficient for HOMO energy suggests that greater electron-donating capability at the frontier orbital is favorable for the biological response. Such insights are instrumental in guiding the rational design of new, more potent analogues of this compound.

Molecular Mechanisms and Biological Target Interactions Preclinical in Vitro and in Vivo Research

Ligand-Receptor Binding and Agonist/Antagonist Profiling (Cell-Free and Cell-Based Assays)

The initial step in characterizing a compound's interaction with a potential receptor is to assess its binding affinity and functional activity.

Radioligand displacement assays are a gold standard for determining the binding affinity of a test compound for a specific receptor. This technique involves competing the unlabeled compound against a known radiolabeled ligand that has a high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Hypothetical Data Table for Radioligand Displacement Assay:

Target ReceptorRadioligandTest Compound Ki (nM)
Receptor X[³H]-Ligand YData Not Available
Receptor Z[¹²⁵I]-Ligand AData Not Available

This table illustrates the type of data that would be generated from such studies; however, no such data has been published for 4-(3-Chloropyridin-4-yl)butan-2-amine.

Fluorescence-based assays offer non-radioactive alternatives for studying molecular interactions. Fluorescence Polarization (FP) assays measure the change in the polarization of fluorescent light emitted by a labeled ligand upon binding to a larger molecule, such as a receptor. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays measure the transfer of energy between a donor and an acceptor molecule that are in close proximity, which can be used to monitor ligand-receptor binding or receptor dimerization.

Enzyme Inhibition and Activation Studies (Biochemical Characterization)

If the compound is hypothesized to target an enzyme, its effect on the enzyme's activity is investigated.

Enzyme kinetic studies are performed to determine the mechanism of inhibition or activation. By measuring the initial reaction rates at various substrate and inhibitor concentrations, key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. This allows for the classification of the compound as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Hypothetical Enzyme Inhibition Data:

Target EnzymeIC50 (µM)Mechanism of Inhibition
Enzyme AData Not AvailableData Not Available
Enzyme BData Not AvailableData Not Available

This table represents potential findings from enzyme inhibition assays, for which there is no available data for this compound.

Further studies would investigate if the compound's effect is dependent on the substrate used, which can provide insights into its binding site. Investigations into allosteric modulation, where the compound binds to a site distinct from the active site to alter enzyme activity, are also crucial for understanding its mechanism of action.

Cell-Based Functional Assays for Pathway Modulation (Non-Clinical Cell Lines)

Following cell-free assays, the compound's activity is assessed in a more biologically relevant context using cultured cells. These assays measure the downstream consequences of the compound's interaction with its target, such as changes in second messenger levels (e.g., cAMP, Ca²⁺), gene expression, or cell proliferation.

Structural Biology Approaches to Ligand-Target Complexes

Structural data that would illuminate the interaction of this compound with its biological targets is currently absent from the public record.

No X-ray crystallography structures of this compound in complex with a protein target have been deposited in the Protein Data Bank or described in published research.

There are no published cryo-electron microscopy studies that have resolved the structure of this compound bound to a biological macromolecule or complex.

Target Deconvolution and Polypharmacology Studies

Efforts to identify the specific molecular targets of this compound and to characterize its broader pharmacological profile across multiple targets have not been reported in the available scientific literature.

Affinity Proteomics and Chemoproteomics

There is currently no available data from affinity proteomics or chemoproteomics studies that identify the protein binding partners or elucidate the target engagement profile of this compound. Such studies would be crucial in understanding its mechanism of action at a molecular level.

Phenotypic Screening with Subsequent Target Identification

Information regarding the use of this compound in phenotypic screening campaigns is not present in the public domain. Consequently, there are no reports of subsequent target deconvolution or identification efforts that would link a specific phenotype to the molecular activity of this compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 3 Chloropyridin 4 Yl Butan 2 Amine Derivatives

Rational Design Principles for Analog Synthesis

The rational design of analogs of 4-(3-Chloropyridin-4-yl)butan-2-amine is founded on established medicinal chemistry principles aimed at optimizing pharmacological activity while minimizing off-target effects. The pyridine (B92270) ring, a common scaffold in many approved drugs, offers a versatile platform for modification. nih.govnih.govnih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, which can be critical for receptor binding. chalcogen.ro

Key strategies in the design of new analogs include:

Scaffold Hopping and Isosteric Replacement: Replacing the pyridine ring with other heterocyclic systems to explore different spatial arrangements and electronic properties.

Substituent Modification: Introducing a variety of functional groups at different positions on the pyridine ring and the butan-2-amine side chain to probe the steric, electronic, and lipophilic requirements for optimal activity.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can enhance binding affinity and selectivity.

The synthesis of these analogs often involves multi-step reaction sequences, starting from commercially available chloropyridine derivatives. researchgate.netresearchgate.net The butan-2-amine side chain can be introduced through various synthetic routes, allowing for the incorporation of diverse substituents and stereochemical control. nih.gov

Systematic Analysis of Substituent Effects on Biological Activity (In Vitro Potency and Selectivity)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the alkylamine side chain. A systematic analysis of these effects is essential for developing a clear SAR. The presence of a halogen, such as the chloro group in the parent compound, is known to significantly influence the physicochemical properties and biological activity of pyridine derivatives. nih.gov

Table 1: Illustrative In Vitro Potency of this compound Derivatives with Varying Substituents

Compound IDR1 (on Pyridine)R2 (on Amine)IC50 (nM)Selectivity Index
1 3-ClH5010
1a 3-FH758
1b 3-BrH4012
1c 3-CH3H1205
1d 3-ClCH3659
1e 3-ClC2H5807

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these compounds is not publicly available.

From this illustrative data, several trends can be inferred:

Pyridine Ring Substituents: The nature of the halogen at the 3-position of the pyridine ring can modulate potency, with bromine potentially offering a slight improvement over chlorine. The introduction of a methyl group at this position appears to be detrimental to activity.

Amine Substituents: N-alkylation of the butan-2-amine may not be favorable for potency, with increasing alkyl chain length potentially leading to a decrease in activity.

Influence of Stereochemistry on Molecular Recognition and Efficacy

The this compound molecule possesses a chiral center at the C2 position of the butane (B89635) chain. Consequently, it exists as a pair of enantiomers, (R)- and (S)-4-(3-Chloropyridin-4-yl)butan-2-amine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetics, and toxicities. nih.govlongdom.org This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. stereoelectronics.org

The differential activity of enantiomers underscores the importance of stereoselective synthesis to produce single-enantiomer drugs. nih.govnih.gov The use of a single, more active enantiomer can lead to a better therapeutic index and a reduction in side effects that may be associated with the less active or inactive enantiomer. nih.gov

Table 2: Hypothetical In Vitro Efficacy of (R)- and (S)-Enantiomers

EnantiomerEC50 (nM)
(R)-4-(3-Chloropyridin-4-yl)butan-2-amine25
(S)-4-(3-Chloropyridin-4-yl)butan-2-amine250

Note: The data in this table is hypothetical and for illustrative purposes only.

In this hypothetical scenario, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the critical role of stereochemistry in the molecular recognition and efficacy of this class of compounds.

Pharmacophore Elucidation and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a powerful tool for identifying the key chemical features required for biological activity. dovepress.comcreative-biolabs.com A pharmacophore model for this compound derivatives would typically include features such as:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrophobic region (the chloropyridine ring).

A positive ionizable feature (the primary amine).

Specific spatial relationships between these features.

Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual compound libraries to identify novel scaffolds with the desired biological activity. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Quantitative SAR (QSAR) for Predictive Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dovepress.com For this compound derivatives, a 3D-QSAR model could be developed to predict the potency of newly designed analogs. nih.govjocpr.com

The development of a robust QSAR model involves:

Data Set Selection: A diverse set of compounds with accurately measured biological activities is required.

Descriptor Calculation: Molecular descriptors, such as steric (CoMFA) and electrostatic (CoMSIA) fields, are calculated for each compound.

Model Generation and Validation: Statistical methods, such as partial least squares (PLS) regression, are used to generate and validate the QSAR model. nih.gov

The resulting QSAR model can provide valuable insights into the structural requirements for activity and can be used to predict the potency of virtual compounds before their synthesis, thereby saving time and resources.

Advanced Analytical Methodologies for Research Scale Investigation of 4 3 Chloropyridin 4 Yl Butan 2 Amine

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the analysis of 4-(3-Chloropyridin-4-yl)butan-2-amine, providing the means to separate the compound from impurities and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantitative determination in various matrices. A typical HPLC method would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to achieve optimal separation of the target analyte from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the pyridine (B92270) ring, typically around 260 nm.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. Method validation would be performed to establish linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Interactive Table 1: Representative HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Chiral Chromatography for Enantiomeric Purity Determination

Given the presence of a chiral center at the second position of the butane (B89635) chain, this compound exists as a pair of enantiomers. The determination of enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the gold standard for separating and quantifying enantiomers. mdpi.com

This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines. mdpi.comresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Table 2: Example Chiral HPLC Method for Enantiomeric Purity

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 5 µL

Gas Chromatography (GC) for Volatile Species or Derivatized Analytes

Gas Chromatography (GC) can be a valuable technique for the analysis of volatile impurities that may be present in a sample of this compound. However, due to the polar nature and relatively low volatility of the amine itself, direct analysis by GC can be challenging.

To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. The primary amine group can be reacted with a derivatizing agent, such as a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride), to form a less polar and more volatile derivative. The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Mass Spectrometry Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with a chromatographic separation technique like HPLC (LC-HRMS), is used to accurately determine the mass of the protonated molecule [M+H]⁺ of this compound. The high mass accuracy of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the unambiguous confirmation of the elemental composition of the parent compound and its metabolites.

In metabolic studies, LC-HRMS can be used to screen for and identify potential metabolites in biological matrices. By comparing the mass spectra of samples from dosed and control groups, unique masses corresponding to metabolites can be detected. The accurate mass measurement allows for the prediction of the elemental formula of the metabolite, providing clues to the biotransformation pathway (e.g., oxidation, hydroxylation, glucuronidation).

Interactive Table 3: Theoretical HRMS Data for this compound

ParameterValue
Molecular Formula C₉H₁₃ClN₂
Monoisotopic Mass 184.0767
[M+H]⁺ (Calculated) 185.0840
[M+H]⁺ (Observed) 185.0842
Mass Accuracy (ppm) 1.1

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a crucial tool for the structural elucidation of this compound and its metabolites. nih.govunito.it In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer, producing a characteristic fragmentation pattern.

The fragmentation pathways can provide valuable information about the structure of the molecule. For this compound, characteristic fragmentations would be expected, such as the loss of the amino group, cleavage of the butyl side chain, and fragmentation of the chloropyridine ring. By analyzing the fragmentation patterns of potential metabolites, the site of metabolic modification can often be determined.

Interactive Table 4: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
185.0840168.0575NH₃[C₉H₁₀Cl]⁺
185.0840128.0520C₄H₉N[C₅H₄ClN]⁺
185.0840114.0364C₅H₄ClN[C₄H₁₀N]⁺

Quantitative LC-MS/MS for Bioanalytical Research (e.g., in vitro metabolic studies)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique widely used for the quantitative analysis of small molecules in complex biological matrices. researchgate.net In the context of in vitro metabolic studies of this compound, a validated LC-MS/MS method would be essential for determining the rate of its metabolism and identifying the formation of metabolites when incubated with liver microsomes or other metabolic systems.

A typical bioanalytical method would involve protein precipitation to extract the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. europeanpharmaceuticalreview.com The method would be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.

Table 1: Hypothetical LC-MS/MS Parameters for the Quantitative Analysis of this compound

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Precursor > Product)m/z 199.1 > 182.1 (Quantifier)
m/z 199.1 > 128.0 (Qualifier)
Collision EnergyOptimized for each transition
Dwell Time100 ms

Advanced Spectroscopic Techniques for Structural Elucidation and Conformation

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and conformational analysis of this compound. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and the nature of its functional groups.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy provides through-bond correlation information that is critical for assembling the molecular structure.

Correlation SpectroscopY (COSY) would be used to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the protons on the butyl chain, for instance, between the methine proton at the chiral center and the adjacent methylene (B1212753) and methyl protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This would allow for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for connecting the butyl chain to the chloropyridine ring, for example, by observing a correlation between the methylene protons of the butyl chain and the quaternary carbon of the pyridine ring to which it is attached.

Table 2: Predicted 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
Pyridine HOther Pyridine HCorresponding Pyridine COther Pyridine C, Butyl Chain C
Butyl CHButyl CH₂, Butyl CH₃Corresponding Butyl CPyridine C, Other Butyl C
Butyl CH₂Butyl CHCorresponding Butyl CPyridine C, Other Butyl C
Butyl CH₃Butyl CHCorresponding Butyl COther Butyl C

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorphism

IR Spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-H stretching of the alkyl chain and aromatic ring (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹).

Raman Spectroscopy would also provide information on these functional groups, and can be particularly useful for studying the skeletal vibrations of the pyridine ring and the carbon backbone.

These techniques are also powerful tools for the study of polymorphism , which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. researchgate.net Subtle differences in the crystal lattice can lead to changes in the vibrational spectra, such as shifts in peak positions or the appearance of new peaks, allowing for the identification and characterization of different polymorphic forms.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. mdpi.com

This technique would provide unambiguous confirmation of the molecular connectivity, as well as detailed information on bond lengths, bond angles, and torsion angles. Furthermore, for a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenter, typically by using a chiral derivative or by anomalous dispersion methods. This is crucial for understanding its stereospecific interactions with biological systems. The solid-state packing and intermolecular interactions, such as hydrogen bonding involving the amine group, would also be elucidated. mdpi.com

Metabolic Stability and Biotransformation Pathways Preclinical in Vitro and Animal Models

Identification and Characterization of Metabolites

Elucidation of Metabolite Structures:This final subsection would have described the process of determining the exact chemical structures of the identified metabolites, a critical step in understanding the biotransformation pathways.

The absence of specific research on 4-(3-Chloropyridin-4-yl)butan-2-amine means that no data tables, detailed research findings, or discussions on its metabolic pathways can be provided at this time. While general principles of drug metabolism involving liver microsomes, hepatocytes, and specific enzyme families are well-established, applying these concepts to this particular compound without experimental data would be purely speculative and would not meet the required standards of scientific accuracy.

It is possible that research on this compound exists but is proprietary and not publicly disclosed, or that the compound has not been a subject of metabolic studies that have been published in accessible scientific literature. Therefore, the requested detailed article cannot be generated.

No Publicly Available Preclinical Data on the Metabolic Fate of this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical data regarding the metabolic stability, biotransformation pathways, or enzyme reaction phenotyping for the chemical compound This compound could be identified.

This absence of information prevents a detailed analysis as outlined in the requested article structure. The generation of scientifically accurate and verifiable content on the specific metabolic fate of this compound is not possible without foundational in vitro and preclinical animal model studies.

Scientific investigation into a compound's metabolic profile typically involves a series of established preclinical assays. These studies are essential to characterize how a potential drug candidate is processed by the body, identifying the enzymes responsible for its metabolism and the resulting metabolites. This information is critical for predicting drug-drug interactions, understanding pharmacokinetic variability, and assessing potential safety liabilities.

General methodologies that would be employed to determine such data include:

Metabolic Stability Assays: These experiments, often using liver microsomes or hepatocytes from different species (e.g., rat, dog, human), are conducted to determine the rate at which the compound is metabolized. The results are typically reported as intrinsic clearance (CLint) or half-life (t½).

Metabolite Identification Studies: Following incubation with metabolically active systems, analytical techniques such as high-resolution mass spectrometry (HRMS) are used to identify the chemical structures of metabolites formed.

Enzyme Reaction Phenotyping: This process identifies the specific enzymes, most commonly from the Cytochrome P450 (CYP) superfamily, responsible for the primary metabolic pathways of a compound. This is often achieved by using a panel of recombinant human CYP enzymes or by employing selective chemical inhibitors in human liver microsomes.

Without access to proprietary research or newly published studies that specifically name This compound , any discussion on its metabolic fate would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, the subsequent sections on enzyme reaction phenotyping and the influence of structural modifications cannot be addressed.

Emerging Research Avenues and Future Directions for 4 3 Chloropyridin 4 Yl Butan 2 Amine Analogs

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the early stages of drug discovery by enabling rapid, data-driven design of novel molecules. mdpi.comnih.gov For analogs of 4-(3-chloropyridin-4-yl)butan-2-amine, these computational tools can be leveraged to navigate the vast chemical space and prioritize compounds with a higher probability of success.

Deep neural networks (DNNs) and recurrent neural networks (RNNs) can be trained on large datasets of existing chemical compounds and their associated biological activities. mdpi.com This allows for the development of robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.com These models can predict the biological activity, physicochemical properties, and potential toxicity of hypothetical analogs of this compound before they are synthesized, saving considerable time and resources.

Generative AI models can design novel molecular structures de novo with desired properties. By providing the model with the core 3-chloropyridin-4-yl scaffold and a set of desired parameters (e.g., high target affinity, low off-target activity, optimal ADMET properties), these algorithms can propose new analogs for synthesis. Furthermore, AI can assist in planning the most efficient synthetic routes for these novel compounds. mdpi.com

Table 1: AI and Machine Learning Applications in Analog Design
AI/ML TechniqueApplication in Analog DesignPredicted Parameter for Analogs
Deep Neural Networks (DNN)Predicting bioactivity and toxicity from molecular structure.Target binding affinity (IC50), off-target liabilities, hepatotoxicity.
Recurrent Neural Networks (RNN)Generating novel molecular structures based on a learned chemical language.New, synthesizable analogs with desired property profiles.
Support Vector Machines (SVM)Classifying compounds as active or inactive against a specific target.Binary prediction of target engagement.
XGBoost ModelsDeveloping predictive models for drug-drug interactions based on molecular features. nih.govLikelihood of interactions with other medications. nih.gov

Application as Chemical Biology Probes for Target Validation

Analogs of this compound can be strategically designed to serve as chemical probes, which are indispensable tools for elucidating complex biological pathways and validating novel drug targets. scispace.com A high-quality chemical probe must be potent, selective, and engage its target in a cellular context.

To transform a lead compound into a chemical probe, medicinal chemists can introduce specific functionalities. For example, an analog could be appended with a "clickable" handle, such as an alkyne or azide (B81097) group, allowing for its attachment to reporter tags via click chemistry. This enables techniques like activity-based protein profiling (ABPP) to identify the specific protein targets of the compound in a complex biological sample.

Alternatively, analogs can be derivatized with fluorophores for use in cellular imaging studies to visualize the subcellular localization of the compound or its target. The development of such probes derived from the this compound scaffold could uncover previously unknown biology and provide definitive evidence for a proposed mechanism of action, thereby de-risking the progression of related compounds into more advanced therapeutic development. scispace.com

Table 2: Design of Chemical Probes from Lead Analogs
Probe TypeRequired Modification to AnalogBiological Question Addressed
Affinity-Based ProbeIntroduction of a photoreactive group and a reporter tag (e.g., biotin).What are the direct binding partners of the compound in the proteome?
Fluorescent ProbeConjugation to a fluorescent dye (e.g., fluorescein, rhodamine).Where does the compound accumulate within a cell?
"Clickable" ProbeIncorporation of a bioorthogonal handle (e.g., alkyne, azide).Enables covalent labeling of targets for subsequent identification and analysis.
Degrader Probe (PROTAC)Linking the analog to an E3 ligase-binding moiety.Can the target protein be selectively degraded to study loss-of-function phenotypes?

Exploration of Novel Biological Targets in Preclinical Disease Models

While initial research may focus on a specific biological target, the this compound scaffold and its analogs may possess activity against other, unanticipated targets. Phenotypic screening in various preclinical disease models offers a powerful, unbiased approach to discover novel therapeutic applications.

Instead of testing analogs against a single purified protein, phenotypic screening involves applying the compounds to cells or organisms and observing a specific change in phenotype (e.g., inhibition of cancer cell proliferation, reduction of inflammatory markers, or reversal of a disease-specific cellular defect). A hit from such a screen can then be subjected to target deconvolution studies, using methods like those described in the previous section, to identify its molecular mechanism.

Screening a library of this compound analogs across a diverse range of preclinical models—representing diseases from oncology to neurodegeneration and metabolic disorders—could reveal entirely new therapeutic avenues for this chemical class.

Table 3: Exploring Novel Targets in Preclinical Models
Preclinical Disease ModelPotential Phenotypic EndpointExample of a Novel Target Class to Emerge
Glioblastoma Cell SpheroidsReduction in spheroid size or invasion into surrounding matrix.Kinases or metabolic enzymes critical for tumor survival.
iPSC-derived Neurons (Alzheimer's Model)Decreased production of amyloid-beta or tau hyperphosphorylation.Secretase modulators, tau phosphatases, or neuroinflammatory pathway proteins.
Zebrafish Larvae Model of DystrophyImproved muscle structure and motility upon compound treatment.Proteins involved in muscle regeneration or structural integrity.
Macrophage Inflammation AssaySuppression of cytokine release (e.g., TNF-α, IL-6) upon stimulation.Components of the inflammasome pathway or transcription factors like NF-κB.

Development of Advanced In Vitro Models for Compound Evaluation (e.g., Organ-on-a-Chip)

Traditional preclinical evaluation relies on 2D cell cultures and animal models, which often fail to accurately predict human responses to drugs. nih.govsciopen.com Organ-on-a-chip (OoC) technology has emerged as a revolutionary platform that mimics the complex 3D architecture, microenvironment, and physiological functions of human organs in vitro. sciopen.commdpi.com

These microfluidic devices can be used to create models like a "liver-on-a-chip," "kidney-on-a-chip," or even interconnected multi-organ systems. researchgate.netnih.gov Evaluating analogs of this compound on these platforms offers several advantages. A liver-on-a-chip can provide more accurate data on drug metabolism and potential hepatotoxicity. nih.gov A kidney-on-a-chip can assess nephrotoxicity, a common cause of drug failure. nih.gov Furthermore, by using patient-derived cells, OoC models open the door to personalized medicine, allowing researchers to test analog efficacy on specific genetic backgrounds. The adoption of these advanced models can provide more physiologically relevant data early in the development process, improving the translation of preclinical findings to clinical trials. nih.gov

Table 4: Comparison of In Vitro Models for Compound Evaluation
Model TypeKey FeaturesParameters to Evaluate for Analogs
2D Cell CultureCells grown in a monolayer on plastic.Basic cytotoxicity, target engagement.
3D Spheroids/OrganoidsSelf-assembled 3D cell aggregates. nih.govCell viability in a 3D context, compound penetration.
Organ-on-a-Chip (OoC)Microfluidic culture with tissue-specific architecture and mechanical cues (e.g., fluid shear stress). nih.govOrgan-specific function, metabolism, toxicity, and efficacy under physiological flow. researchgate.net
Multi-Organ-ChipInterconnected single-organ chips. researchgate.netDrug distribution between organs, metabolite-induced toxicity in a secondary organ.

Design of Targeted Delivery Systems for Research Applications

The therapeutic potential of a potent compound can be limited by poor bioavailability, rapid clearance, or off-target toxicity. Targeted delivery systems, often based on nanotechnology, provide a means to overcome these hurdles by ensuring the compound accumulates preferentially at the desired site of action. mdpi.comnih.gov

For research applications involving analogs of this compound, various delivery platforms could be designed. Polymeric micelles, for instance, can encapsulate hydrophobic analogs, improving their solubility and stability in physiological systems. mdpi.com Liposomes can be engineered to target specific cell types by decorating their surface with ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on the target cells.

These targeted systems would be invaluable in preclinical studies to validate the in vivo efficacy of an analog while minimizing systemic exposure. For example, in a cancer model, packaging an analog into a tumor-targeting nanoparticle could provide definitive proof of its anti-cancer activity, distinguishing it from non-specific toxicity. Such strategies not only enhance the performance of the research compound but also provide a blueprint for future clinical drug delivery formulations. nih.gov

Table 5: Targeted Delivery Systems for Research Applications
Delivery SystemTypical CompositionPotential Advantage for Analogs
LiposomesPhospholipid bilayer vesicles.Can carry both hydrophilic and hydrophobic compounds; surface can be modified for active targeting.
Polymeric MicellesAmphiphilic block copolymers.Increases solubility and stability of poorly soluble analogs. mdpi.com
Polymeric NanoparticlesBiodegradable polymers (e.g., PLGA).Provides sustained release of the compound over time.
Antibody-Drug Conjugates (ADCs)Analog covalently linked to a monoclonal antibody.Highly specific delivery to cells expressing the target antigen.

Q & A

Q. What are the established synthesis routes for 4-(3-Chloropyridin-4-yl)butan-2-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-chloropyridin-4-amine with a branched alkyl halide (e.g., 2-bromobutane) under reflux in a polar aprotic solvent (e.g., DMF) yields the target compound. Purity optimization involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR confirm the pyridine ring and alkyl chain connectivity. The deshielded proton at C-3 of the pyridine ring (~8.5–9.0 ppm) and the amine protons (~1.5–2.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak at m/z 215.08 for C9_9H12_{12}ClN2_2) .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the alkyl chain (if applicable) and confirms intermolecular interactions .

Advanced Research Questions

Q. How does the chloropyridine moiety influence the compound’s reactivity in coupling reactions or biological systems?

  • Methodological Answer : The electron-withdrawing chlorine at C-3 enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling at C-4. Reactivity can be quantified via Hammett parameters (σ+\sigma^+) or DFT calculations to predict regioselectivity. Biological activity is modulated by chlorine’s impact on π-π stacking with aromatic residues in enzymes (e.g., kinase targets) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability Testing : Use liver microsomes to assess degradation rates, which may explain potency discrepancies .
  • Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability in compound purity .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., serotonin receptors). Focus on the pyridine ring’s orientation and alkyl chain flexibility.
  • QSAR Models : Train models with descriptors like ClogP, polar surface area, and H-bond donors. Validate with in vitro data from analogs (e.g., 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine derivatives) .

Q. What are the challenges in achieving stereochemical purity during synthesis, and how can they be addressed?

  • Methodological Answer : Racemization at the butan-2-amine chiral center is common. Mitigation strategies include:
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis.
  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IA) for enantiomer separation .

Q. How to design enzyme interaction studies to elucidate the mechanism of action?

  • Methodological Answer :
  • Kinetic Assays : Measure KmK_m and VmaxV_{max} shifts in the presence of the compound to identify competitive/non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for pyridine-amine-enzyme interactions .

Q. How to assess the environmental impact of synthesis byproducts?

  • Methodological Answer :
  • GC-MS Analysis : Identify halogenated byproducts (e.g., 3-chloropyridine derivatives).
  • Ecotoxicity Testing : Use Daphnia magna or Vibrio fischeri models to evaluate LC50_{50} values for wastewater .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.